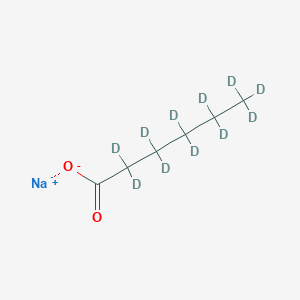![molecular formula C10H17Cl2N3S B1472721 8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐 CAS No. 2097947-98-1](/img/structure/B1472721.png)
8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐
描述
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
噻唑衍生物已被发现具有抗菌活性 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可能用于开发新的抗菌剂。
抗逆转录病毒活性
噻唑衍生物也被用于开发抗逆转录病毒药物 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可能用于治疗逆转录病毒感染,如 HIV。
抗真菌活性
噻唑衍生物已显示出抗真菌活性 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可以用于开发抗真菌药物。
抗癌活性
噻唑衍生物已被用于开发抗癌药物 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可能在癌症治疗中发挥作用。
乙酰胆碱酯酶抑制
噻唑衍生物已被发现能够抑制乙酰胆碱酯酶 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可能用于治疗阿尔茨海默病等疾病,乙酰胆碱酯酶抑制剂在这些疾病中常用。
细胞毒活性
噻唑衍生物已显示出对某些细胞系的细胞毒活性 . 这表明“8-(噻唑-2-基)-8-氮杂双环[3.2.1]辛烷-3-胺二盐酸盐”可能用于开发用于治疗各种疾病的新型细胞毒剂。
作用机制
Target of Action
The primary targets of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
The exact mode of action of 8-(Thiazol-2-yl)-8-azabicyclo[32It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of 8-(Thiazol-2-yl)-8-azabicyclo[32Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase and monoamine oxidase, inhibiting their activity. The interaction with acetylcholinesterase is particularly significant as it leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
The effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can improve cognitive functions and has potential therapeutic applications in neurodegenerative diseases. In non-neuronal cells, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of nicotinic acetylcholine receptors .
Molecular Mechanism
At the molecular level, 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased acetylcholine levels and enhanced cholinergic signaling. The compound also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing cholinergic signaling and improving cognitive functions in neuronal cells .
Dosage Effects in Animal Models
The effects of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cholinergic signaling and improves cognitive functions without significant adverse effects. At high doses, it can cause toxicity and adverse effects, including neurotoxicity and hepatotoxicity. The threshold for these effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also influences metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride within cells and tissues are mediated by several transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys. Its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the synaptic cleft is particularly important for its role in modulating cholinergic signaling .
属性
IUPAC Name |
8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.2ClH/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10;;/h3-4,7-9H,1-2,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLNEMSFVEZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=CS3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)






![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)


